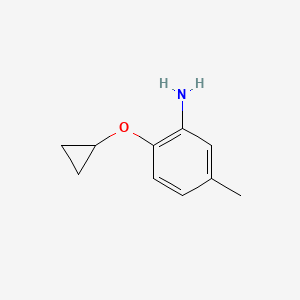

2-Cyclopropoxy-5-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-cyclopropyloxy-5-methylaniline |

InChI |

InChI=1S/C10H13NO/c1-7-2-5-10(9(11)6-7)12-8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 |

InChI Key |

KGZBKFIOAWMGBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 5 Methylaniline and Analogous Structures

Strategies for the Construction of the 2-Cyclopropoxy Moiety

The formation of the cyclopropyl (B3062369) ether linkage is a critical step in the synthesis of the target molecule. Several distinct strategies have been developed to achieve this transformation, each with its own advantages and substrate scope.

Direct Alkoxylation Approaches for Cyclopropyl Ethers

Direct alkoxylation methods involve the formation of the C-O bond between a cyclopropanol (B106826) or a related derivative and an alcohol. One common approach is the Williamson ether synthesis, where a cyclopropoxide is reacted with an appropriate alkyl halide. However, the synthesis of cyclopropyl aryl ethers often requires alternative strategies due to the lower reactivity of aryl halides.

A notable method for the synthesis of 1-methylcyclopropyl aryl ethers involves a two-step sequence starting from phenols. This process includes the 1-methylvinylation of phenols followed by cyclopropanation of the resulting 1-methylvinyl aryl ethers. This approach provides a strategic disconnection for accessing cyclopropyl aryl ethers with a range of functional groups researchgate.net. Another innovative route utilizes the reaction of olefins with dialkylzinc and methylene (B1212753) iodide, which is particularly effective for converting cationically polymerizable olefins like vinyl ethers into their corresponding cyclopropanes researchgate.net.

| Reactants | Reagents | Product | Reference |

| Phenols | 1-Methylvinylating agent, then cyclopropanating agent | 1-Methylcyclopropyl aryl ethers | researchgate.net |

| Olefins (e.g., vinyl ethers) | Dialkylzinc, Methylene iodide | Cyclopropyl ethers | researchgate.net |

Utilization of Preformed Cyclopropanes in Ether Formation Reactions

An alternative to forming the cyclopropyl ring during the etherification process is to start with a pre-functionalized cyclopropane (B1198618) ring. This can involve the coupling of a cyclopropyl-containing molecule with an aromatic partner.

For instance, palladium-catalyzed cross-coupling reactions of tricyclopropylbismuth (B1255716) with aryl halides or triflates have been shown to be effective. This method tolerates a variety of functional groups and does not necessitate anhydrous conditions organic-chemistry.org. Similarly, the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborates with aryl chlorides can produce aryl cyclopropanes, which can then be further functionalized to introduce the ether linkage organic-chemistry.org. Copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid also demonstrates the utility of preformed cyclopropyl reagents in forming bonds with aromatic systems, a strategy that can be adapted for ether synthesis researchgate.net.

| Cyclopropane Source | Coupling Partner | Catalyst/Reagent | Product Type | Reference |

| Tricyclopropylbismuth | Aryl halides/triflates | Palladium catalyst | Aryl cyclopropanes | organic-chemistry.org |

| Potassium cyclopropyltrifluoroborate | Aryl chlorides | Palladium catalyst | Aryl cyclopropanes | organic-chemistry.org |

| Cyclopropylboronic acid | Thiophenols | Copper promoter | Aryl cyclopropyl sulfides | researchgate.net |

Cyclopropanation of Allylic Alcohols to Introduce Cyclopropyl-Carbinol Functionality and Subsequent Derivatization to Ethers

The cyclopropanation of allylic alcohols is a powerful method for introducing a cyclopropyl-carbinol moiety, which can then be converted to the desired ether. The hydroxyl group of the allylic alcohol can direct the cyclopropanation reaction, leading to high levels of stereocontrol.

The Simmons-Smith reaction, which typically uses a zinc-copper couple and diiodomethane (B129776), is a classic method for this transformation. Modifications of this reaction, such as the use of diethylzinc (B1219324) and diiodomethane (the Furukawa modification), have expanded its utility nih.gov. Asymmetric cyclopropanation of allylic alcohols can be achieved using chiral catalysts, such as titanium-TADDOLate complexes, to produce enantiomerically enriched cyclopropylmethanols organic-chemistry.org. Rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides offers another route to substituted cyclopropyl-ketones, which can be further manipulated to form ethers organic-chemistry.org. The resulting cyclopropyl-carbinol can then be subjected to standard etherification conditions, such as the Williamson ether synthesis, to afford the target cyclopropyl ether.

| Reaction | Catalyst/Reagent | Key Intermediate | Reference |

| Simmons-Smith Cyclopropanation | Zn(Cu), CH₂I₂ | Cyclopropyl-carbinol | nih.gov |

| Catalytic Asymmetric Cyclopropanation | Titanium-TADDOLate complex | Enantioenriched cyclopropylmethanol | organic-chemistry.org |

| Rh(III)-Catalyzed [2+1] Annulation | Rh(III) catalyst, N-enoxyphthalimide | Substituted cyclopropyl-ketone | organic-chemistry.org |

Strategies for the Formation of the 5-Methylaniline Aromatic Amine System

The synthesis of the substituted aniline (B41778) core requires methods for the formation of a carbon-nitrogen bond on an aromatic ring.

Amination and Arylation Reactions for Substituted Anilines

Various amination and arylation reactions are available for the synthesis of substituted anilines. Traditional methods often involve the reduction of a corresponding nitroarene. More modern approaches focus on direct C-N bond formation.

For example, a catalyst- and additive-free synthesis of 2-benzyl-N-substituted anilines has been reported from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines through an imine condensation–isoaromatization pathway beilstein-journals.org. Another approach involves the amination of phenols. A rhodium-catalyzed amination of phenols provides a direct route to anilines with water as the only byproduct organic-chemistry.org. Furthermore, a metal-free synthesis of arylamines can be achieved through the direct amination of phenols using accessible aminating reagents organic-chemistry.org.

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| (E)-2-Arylidene-3-cyclohexenones | Primary amines | 2-Benzyl-N-substituted anilines | beilstein-journals.org |

| Phenols | Amines, Rhodium catalyst | Anilines | organic-chemistry.org |

| Phenols | Aminating reagents | Arylamines | organic-chemistry.org |

Metal-Catalyzed C-N Bond Formation in Arylamine Synthesis

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-N bonds in the synthesis of arylamines. The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand, is a cornerstone of this field.

These reactions can couple aryl halides or triflates with a wide range of amines. For instance, palladium-catalyzed amination reactions with aqueous ammonia (B1221849) can be used to synthesize primary anilines from aryl chlorides and bromides, with specific ligands like KPhos being effective at suppressing side reactions organic-chemistry.org. Copper-catalyzed Ullmann amination is another valuable method, particularly for the coupling of aryl halides with aliphatic primary amines organic-chemistry.org. Nickel-catalyzed amination of aryl chlorides with various amines has also been developed, offering a cost-effective alternative to palladium organic-chemistry.org. These methods provide robust and general routes to substituted anilines with high functional group tolerance.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Reference |

| Aryl halides/triflates | Amines | Palladium/phosphine ligand | Buchwald-Hartwig Amination | organic-chemistry.org |

| Aryl halides | Aliphatic primary amines | Copper powder | Ullmann Amination | organic-chemistry.org |

| Aryl chlorides | Amines | Nickel(II)-bipyridine complex | Nickel-Catalyzed Amination | organic-chemistry.org |

Functionalization of Pre-existing Aromatic Amine Scaffolds

The direct functionalization of C-H bonds in aniline derivatives is a highly desirable strategy for the synthesis of complex molecules from simple precursors. Palladium catalysis, in particular, has been successfully applied to the C-H olefination of anilines. A significant challenge in this area is controlling the regioselectivity of the reaction.

A highly para-selective C-H olefination of aniline derivatives has been developed using a Pd/S,O-ligand based catalyst vu.nlnih.govresearchgate.netacs.orguva.nl. This method is notable for its mild reaction conditions, high efficiency, and broad substrate scope, which includes mono-, di-, and trisubstituted anilines vu.nlresearchgate.netacs.org. The S,O-ligand is crucial for achieving the high para-selectivity vu.nlresearchgate.net. This methodology is operationally simple, scalable, and can be performed under aerobic conditions, making it attractive for industrial applications vu.nlresearchgate.netuva.nl.

While this specific olefination might not be directly applicable to the synthesis of the core 2-cyclopropoxy-5-methylaniline structure, it represents a powerful tool for the further functionalization of aniline derivatives. For instance, an existing aniline could be olefinated at the para position to introduce additional complexity.

Conversely, a highly ortho-selective C-H olefination of tertiary anilines has also been developed, which proceeds without the need for a directing group acs.org. This reaction utilizes N-Ac-d-Ala, Ag₂CO₃, and benzoquinone (BQ) to switch the regioselectivity from the more common para-position to the ortho-position acs.org.

| Catalyst System | Aniline Type | Regioselectivity | Key Features | Ref. |

| Pd(OAc)₂ / S,O-ligand | Primary, Secondary, Tertiary | Para | Mild conditions, broad scope, scalable | vu.nlnih.govresearchgate.netacs.orguva.nl |

| Pd catalyst / N-Ac-d-Ala | Tertiary | Ortho | No directing group required, switchable selectivity | acs.org |

Advanced Synthetic Approaches for this compound Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step rsc.orgbohrium.com. These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds by varying the starting materials rsc.org.

Aniline derivatives are frequently used as key building blocks in MCRs. For example, the Hantzsch synthesis of dihydropyridines can be modified to use anilines in place of ammonium (B1175870) acetate (B1210297) as the nitrogen source, leading to N-aryl-4-aryldihydropyridines nih.gov. This reaction can be catalyzed by a metal-free, biopolymer-based heterogeneous catalyst nih.gov.

The Ugi four-component reaction (Ugi-4CR) is another well-known MCR that often incorporates anilines to produce dipeptide or diamide (B1670390) derivatives bohrium.com. By combining MCRs, even more complex structures can be synthesized in a convergent manner bohrium.com. For instance, the product of one MCR can be used as a reactant in a subsequent MCR nih.gov.

While a direct MCR for the synthesis of this compound is not explicitly described, the principles of MCRs could be applied to construct derivatives of this compound. For example, an aniline could be a component in a reaction that also introduces the cyclopropoxy or methyl groups, or it could be used to build a more complex scaffold onto the pre-formed this compound.

| MCR Type | Key Reactants | Product Class | Key Features | Ref. |

| Hantzsch Dihydropyridine Synthesis | Aniline, Aldehyde, β-dicarbonyl compound | N-aryl-4-aryldihydropyridines | Metal-free catalyst, green chemistry | nih.gov |

| Ugi Four-Component Reaction | Aniline, Aldehyde, Isocyanide, Carboxylic acid | α-Acylaminocarboxamides | High diversity, convergent synthesis | bohrium.com |

| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide | α-Amino nitriles | First described MCR, synthesis of amino acids | nih.gov |

One-Pot Synthetic Protocols for Complex Aniline Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, resource utilization, and waste reduction by combining multiple reaction steps into a single operation without the isolation of intermediates. Several innovative one-pot methodologies have been developed for the synthesis of complex aniline derivatives.

One approach involves the conversion of phenols to anilines. A notable one-pot method utilizes a Smiles rearrangement, where phenols react with 2-bromo-2-methylpropionamide and sodium hydroxide (B78521) in dimethylacetamide (DMA) to produce anilines in good yields. This process is particularly effective for phenols bearing electron-withdrawing groups. researchgate.net

Another strategy for synthesizing sterically demanding anilines starts from aryllithium species. In a one-pot procedure, an aryllithium compound, generated in situ from the corresponding aryl bromide, reacts with trimethylsilyl (B98337) azide. The resulting intermediate is then treated with methanol (B129727) to eliminate dinitrogen and form the desired aniline. mdpi.comnih.gov This method has been successfully applied to the synthesis of bulky aniline derivatives. mdpi.com

Tandem reactions catalyzed by transition metals also provide a powerful tool for the one-pot synthesis of substituted anilines. For instance, the reductive amination of aldehydes with nitroarenes can be achieved using gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃) under a hydrogen atmosphere. nih.gov This reaction proceeds through the reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent reduction of the resulting imine. nih.gov

Furthermore, multicomponent reactions offer a highly convergent approach to complex anilines. A green, metal-free, one-pot, three-component aza-Friedel–Crafts reaction of aldehydes, primary anilines, and indoles has been developed using a Brønsted acidic ionic liquid as a catalyst in an aqueous medium. nih.gov This method provides access to a variety of primary aniline-based indolylmethanes in high yields. nih.gov Similarly, a copper-mediated tandem hydroamination followed by C-H annulation of unprotected anilines with internal alkynes allows for the synthesis of 2,3-disubstituted indoles. researchgate.net

| One-Pot Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Smiles Rearrangement | Phenols, 2-bromo-2-methylpropionamide | NaOH, DMA | Substituted anilines | researchgate.net |

| From Aryllithium | Aryl bromides, trimethylsilyl azide | n-BuLi, Methanol | Sterically hindered anilines | mdpi.comnih.gov |

| Reductive Amination | Nitroarenes, Aldehydes | Au/Fe₂O₃, H₂ | N-substituted anilines | nih.gov |

| Aza-Friedel–Crafts | Aldehydes, Anilines, Indoles | Brønsted acidic ionic liquid | Indolylmethanes | nih.gov |

| Tandem Hydroamination/Annulation | Anilines, Internal alkynes | Cu(OAc)₂·H₂O, TFA | 2,3-disubstituted indoles | researchgate.net |

Enantioselective Synthetic Methodologies for Chiral Cyclopropoxy Anilines

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where the enantiomeric form of a drug can determine its efficacy and safety. For compounds like this compound, the introduction of chirality can lead to analogs with unique biological activities. This section focuses on enantioselective methods applicable to the synthesis of chiral cyclopropoxy anilines and related structures.

Asymmetric N-H Insertion Reactions of Anilines

Asymmetric N-H insertion reactions represent a powerful strategy for the formation of C-N bonds and the synthesis of chiral amines. These reactions typically involve the reaction of a diazo compound with an aniline in the presence of a chiral catalyst.

Palladium and chiral guanidine (B92328) derivatives have been shown to effectively catalyze the enantioselective N-H insertion of anilines into α-diazoesters, affording the corresponding α-amino acid derivatives in high yields and with good enantioselectivity. nih.gov Similarly, cooperative catalysis involving ruthenium complexes and chiral phosphoric acids enables the enantioselective carbene insertion into the N-H bonds of anilines, providing α-aryl glycines with high enantiomeric excess. organic-chemistry.org This system is versatile and can be applied to both α-aryl and α-alkyl diazoacetates by slightly modifying the reaction conditions. organic-chemistry.org

Rhodium catalysts have also been extensively studied for this transformation. A combination of an achiral dirhodium(II) carboxylate and a cinchona alkaloid can induce asymmetry in the N-H insertion of phenyldiazoacetates with anilines. researchgate.net Furthermore, a cooperative catalytic system of a rhodium complex and a chiral spiro phosphoric acid has been developed for asymmetric N-H insertion reactions. nih.gov

| Catalytic System | Substrates | Product | Enantioselectivity (ee) | Reference |

| Palladium(0) / Chiral Guanidine | Anilines, α-Diazoesters | α-Amino acid derivatives | Up to 94% | nih.gov |

| Ruthenium / Chiral Phosphoric Acid | Anilines, Diazoacetates | α-Aryl/Alkyl glycines | Up to 96% | organic-chemistry.org |

| Dirhodium(II) / Cinchona Alkaloid | Anilines, Phenyldiazoacetates | Phenylglycine derivatives | Up to 74% | researchgate.net |

| Rhodium / Chiral Spiro Phosphoric Acid | Anilines, Diazo compounds | Chiral amines | Not specified | nih.gov |

Preparation of Chiral Enantioenriched Cyclopropyl Amines via Formal SN2 Reactions

The synthesis of enantiomerically enriched cyclopropylamines is a significant challenge due to the unique steric and electronic properties of the cyclopropane ring. A powerful method for their preparation involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. researchgate.netmdpi.com

This methodology relies on a base-assisted dehydrohalogenation of the bromocyclopropane (B120050) to generate a highly reactive cyclopropene (B1174273) intermediate. The subsequent nucleophilic addition of an aniline across the double bond of the cyclopropene proceeds with diastereoselective control, leading to the formation of the desired cyclopropylamine (B47189). mdpi.com

The diastereoselectivity of the nucleophilic addition to the cyclopropene intermediate is a critical aspect of this synthetic strategy. The stereochemical outcome is governed by the existing chiral center on the cyclopropane precursor, which directs the incoming nucleophile to a specific face of the cyclopropene. mdpi.com

In the reaction of chiral bromocyclopropanes with anilines such as N-methylaniline, the corresponding cyclopropylamines can be obtained with moderate diastereoselectivity. mdpi.com The level of diastereoselectivity can be influenced by the steric and electronic properties of both the cyclopropane substrate and the aniline nucleophile. This method provides a valuable route to densely substituted, enantiopure cyclopropanes. mdpi.com Research has shown that rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide can achieve high trans-selectivity. organic-chemistry.org

| Reactants | Key Features | Diastereomeric Ratio (dr) | Reference |

| Chiral Bromocyclopropanes, N-methylaniline | Base-assisted dehydrohalogenation, Nucleophilic addition to cyclopropene | 3:1 | mdpi.com |

| Aryldiazoacetates, N-vinylphthalimide | Rhodium-catalyzed cyclopropanation | >98:2 (trans-selective) | organic-chemistry.org |

Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral amines. nih.govacs.org This approach typically involves the hydrogenation of prochiral precursors such as imines, enamines, or enamides using a chiral transition metal catalyst. nih.govrsc.org

The asymmetric hydrogenation of imines is one of the most direct routes to α-chiral amines. nih.govacs.org A variety of chiral ligands, often based on phosphorus, have been developed to achieve high enantioselectivity in these reactions. Rhodium and iridium complexes are commonly employed as catalysts.

For the synthesis of chiral amines, the asymmetric hydrogenation of unprotected enamines is also a valuable strategy. rsc.org The development of highly active and selective catalysts for this transformation has been a significant area of research.

| Substrate | Catalyst Type | Key Advantage | Reference |

| Imines | Chiral Transition Metal Complexes (e.g., Rh, Ir) | Direct and efficient route to α-chiral amines | nih.govacs.org |

| Enamines | Chiral Transition Metal Complexes | Access to a wide range of chiral amines | rsc.org |

| Enamides | Chiral Transition Metal Complexes | Synthesis of enantioenriched amines | nih.gov |

Reaction Mechanisms and Reactivity Profiles of 2 Cyclopropoxy 5 Methylaniline

Mechanistic Investigations of Cyclopropoxy Group Transformations

The cyclopropoxy group, characterized by its three-membered ring, is a source of significant chemical reactivity due to inherent ring strain. This strain facilitates a variety of transformations not typically observed in acyclic ethers.

The high reactivity of the cyclopropane (B1198618) ring is largely attributable to the significant ring strain, which provides a thermodynamic driving force for ring-opening reactions. nih.gov These reactions can be initiated through various mechanisms, including radical pathways and polar reactions with electrophiles or nucleophiles. nih.govbeilstein-journals.org

In the context of 2-Cyclopropoxy-5-methylaniline, electrophilic attack on the cyclopropane ring is a plausible pathway for ring opening. This process would involve the cleavage of a C-C bond to relieve ring strain, often leading to a carbocationic intermediate that can be trapped by nucleophiles. nih.gov For instance, in the presence of a Brønsted acid, the cyclopropane ring can be protonated, initiating cleavage to form a more stable intermediate. nih.gov Alternatively, radical-initiated ring-opening can occur, where a radical species adds to the cyclopropane ring, causing homolytic cleavage of a C-C bond to form a more stable alkyl radical. beilstein-journals.org The presence of the electron-donating aniline (B41778) moiety can influence the regioselectivity of such ring-opening reactions.

The intrinsic reactivity of the cyclopropane ring is a direct consequence of its unique geometry and electronic structure. The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. libretexts.orgwikipedia.org This deviation results in two primary types of strain:

Angle Strain : The compression of the bond angles leads to poor overlap of the hybrid orbitals forming the carbon-carbon sigma bonds, destabilizing the molecule. libretexts.orgutexas.edu

Torsional Strain : The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which introduces steric repulsion and further destabilizes the ring. wikipedia.orgmasterorganicchemistry.com

The total ring strain in cyclopropane is estimated to be around 27-28 kcal/mol, which substantially weakens the C-C bonds compared to those in acyclic alkanes. utexas.edumasterorganicchemistry.commasterorganicchemistry.com This inherent instability makes the cyclopropane ring susceptible to reactions that lead to its cleavage, as the release of this strain provides a strong thermodynamic driving force. nih.govquora.com

| Cycloalkane | Number of CH₂ Units | Total Ring Strain (kcal/mol) | Ring Strain per CH₂ (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane (B165970) | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0.0 | 0.0 |

Transition metals are effective catalysts for the activation and transformation of cyclopropane rings. wikipedia.orgnih.gov A common mechanistic pathway involves the oxidative addition of the transition metal into one of the strained C-C bonds of the cyclopropane ring. wikipedia.org This process results in the formation of a metallacyclobutane intermediate, which can then undergo a variety of subsequent reactions, such as reductive elimination or insertion, to form new products. wikipedia.orgfrontiersin.org

Palladium-based catalysts are particularly versatile in promoting transformations of cyclopropanes. nih.gov For instance, palladium can catalyze rearrangements, cycloadditions, and annulation reactions involving the cyclopropane moiety. nih.govrsc.org In the case of this compound, a palladium catalyst could coordinate to the cyclopropoxy group, facilitating its cleavage and subsequent reaction with other functional groups or molecules. The specific outcome of such a reaction would be highly dependent on the nature of the palladium catalyst, the ligands employed, and the reaction conditions. nih.govacs.org

Reactivity of the Aniline Moiety in this compound

The aniline moiety is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, its high reactivity can often lead to challenges such as overreaction and lack of selectivity. libretexts.org

Direct C-H functionalization has emerged as a powerful tool for modifying aromatic rings, avoiding the need for pre-functionalized starting materials. nih.govnih.gov For aniline derivatives, C-H functionalization reactions typically require strategies to control both chemoselectivity (C-H vs. N-H functionalization) and regioselectivity (ortho, meta, or para). acs.orgthieme-connect.com A common approach involves the use of a directing group attached to the nitrogen atom, which coordinates to the metal catalyst and directs functionalization to the ortho position. nih.govthieme-connect.com However, recent advances have enabled functionalization at more remote positions. nih.gov

Achieving para-selectivity in the C-H functionalization of anilines is challenging due to the strong electronic preference for ortho substitution. nih.gov Nevertheless, specific catalytic systems have been developed to overcome this inherent bias. One notable example is the palladium-catalyzed para-selective C-H olefination of aniline derivatives. nih.govacs.orgnih.gov This transformation is achieved using a unique palladium catalyst system in conjunction with an S,O-bidentate ligand. nih.govvu.nl

This catalytic system has demonstrated high efficiency and a broad substrate scope, accommodating mono-, di-, and trisubstituted anilines under mild conditions. nih.govacs.org The S,O-ligand is crucial for achieving the high para-selectivity, overriding the intrinsic directing effect of the aniline's amino group. nih.gov For a substrate like this compound, the amino group would strongly activate the para position (C4) and the available ortho position (C6). The existing cyclopropoxy group at the C2 position would provide steric hindrance, potentially favoring functionalization at the less hindered para position.

| Aniline Substrate | Olefin | Yield of para-isomer (%) | Selectivity (para:other) |

|---|---|---|---|

| N,N-dimethyl-m-methoxyaniline | Ethyl acrylate | 75 | Moderate |

| N,N-dimethyl-m-phenoxyaniline | Ethyl acrylate | 66 | >20:1 |

| N-benzyl-o-methylaniline | Ethyl acrylate | 70 | >20:1 |

| N-benzyl-o-chloroaniline | Ethyl acrylate | 63 | >20:1 |

| N-benzyl-o-(trifluoromethyl)aniline | Ethyl acrylate | 47 | >20:1 |

Aromatic C-H Functionalization of Substituted Anilines

Role of Directing Groups in C-H Functionalization

The conversion of carbon-hydrogen (C–H) bonds into new functional groups is a powerful strategy in organic synthesis. umich.edu In the context of this compound, the inherent electronic properties of the substituents and the use of external directing groups play a crucial role in determining the regioselectivity of C-H functionalization reactions.

The cyclopropoxy and methyl groups are electron-donating, thereby activating the aromatic ring towards electrophilic substitution. This makes the ortho and para positions relative to these groups electronically richer and more susceptible to attack. The primary amino group is also a strong activating group and an ortho, para-director in classical electrophilic aromatic substitution. chemistrysteps.com However, under the acidic conditions often used for reactions like nitration, the amino group can be protonated to form the anilinium ion (-NH3+), which is a strongly deactivating and meta-directing group. chemistrysteps.com

In modern transition-metal-catalyzed C-H activation, regioselectivity is often controlled by a directing group (DG), which is a functional group that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. nih.govrsc.orguantwerpen.be For aniline derivatives, the directing group is typically installed on the nitrogen atom. acs.org This strategy overcomes the inherent electronic preferences of the substrate, allowing for functionalization at positions that are otherwise difficult to access, such as the meta-position. nih.govnih.gov For example, using a U-shaped directing template, it is possible to achieve palladium-catalyzed meta-C–H chlorination of anilines. nih.gov A variety of directing groups, including ketones, have been historically used to direct C-H functionalization. nih.govrsc.org The synergy between the chosen ligand and the directing group is often critical for the efficiency of these transformations. nih.gov

Table 1: Examples of Directing Group Strategies for Aniline Functionalization

| Strategy | Directing Group/Mediator | Target Position | Metal Catalyst | Reaction Type | Reference |

| Template-Based | U-shaped template | meta | Palladium (Pd) | Chlorination | nih.gov |

| Transient Mediator | Norbornene | meta | Palladium (Pd) | Arylation | nih.gov |

| Ligand-Promoted | 3-acetylamino-2-hydroxypyridine | meta | Palladium (Pd) | Arylation | nih.gov |

| Coordinating Group | Picolinamide (PA) | ortho | Copper (Cu) | Trifluoromethylation | researchgate.net |

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in this compound confers nucleophilic character. The reactivity of this amine is modulated by the electronic effects of the substituents on the aromatic ring. Both the cyclopropoxy and the 5-methyl groups are electron-donating, which increases the electron density on the benzene (B151609) ring and, consequently, on the nitrogen atom. This enhanced electron density makes the amine group of this compound more basic and more nucleophilic than that of unsubstituted aniline. chemistrysteps.com

This nucleophilicity allows the amine to readily participate in reactions with a wide range of electrophiles. Common transformations involving the amine functionality include:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation.

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases). rsc.org

Ring-Opening Reactions: Acting as a nucleophile to open strained rings, such as epoxides or activated cyclopropanes. thieme-connect.commdpi.com

The nucleophilic character of anilines is fundamental to their role as catalysts in certain reactions, such as in acylhydrazone formation, where the aniline reacts with an aldehyde to form a more reactive Schiff base intermediate. rsc.org

Exploration of Intermolecular and Intramolecular Reaction Pathways

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a highly efficient approach to building molecular complexity. Aniline derivatives are valuable substrates in such sequences.

A notable example relevant to this compound involves the reaction with donor-acceptor (D-A) cyclopropanes. A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones has been developed using a Lewis acid-catalyzed tandem reaction. mdpi.com This process begins with the nucleophilic ring-opening of the D-A cyclopropane by a primary amine, such as an aniline derivative. The resulting γ-amino ester intermediate then undergoes an in situ lactamization and dealkoxycarbonylation to yield the final pyrrolidin-2-one product. mdpi.com In this sequence, the D-A cyclopropane acts as a 1,4-C,C-dielectrophile, while the amine functions as a 1,1-dinucleophile. mdpi.com Mechanochemical methods have also been reported for cascade cyclizations involving cyclopropyl (B3062369) ketones and diamino arenes to form benzimidazoles. nih.gov

Radical-Mediated Functionalization of sp2 Systems Leading to Aniline Derivatives

Radical chemistry provides powerful methods for the functionalization of sp2-hybridized carbon atoms, such as those in aromatic rings, allowing for the formation of aniline derivatives without the need for pre-functionalized substrates. acs.orgscispace.com These reactions often proceed via a homolytic aromatic substitution (HAS) mechanism. acs.org

In this process, a nitrogen-centered radical (NCR) is generated and adds to the aromatic π-system, creating a delocalized radical intermediate. Subsequent loss of a hydrogen atom or a sequence of single-electron oxidation and deprotonation affords the C-H functionalized product. acs.orgscispace.com Highly electrophilic aminium radicals, generated from precursors like O-aryl hydroxylamines in the presence of a photoredox catalyst, can undergo polarized radical addition to aromatic compounds with high yield and selectivity. nih.gov This strategy has proven effective for the late-stage modification of complex molecules, including drugs and natural products. nih.gov

Dual catalyst systems, combining nickel and photoredox catalysis, have been employed for the direct C-H functionalization of amines with aryl halides. escholarship.orgrsc.orgrsc.org This method features the direct arylation of α-amino radicals, which are generated via single-electron transfer from the amine to an excited-state photocatalyst. rsc.org

Reactions Involving Donor-Acceptor Cyclopropanes with Anilines

Donor-acceptor (D-A) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis due to the ring strain and the electronic push-pull nature of their substituents. nih.govresearchgate.net The vicinal donor (e.g., aryl, vinyl) and acceptor (e.g., ester, nitrile) groups polarize the cyclopropane ring, making it susceptible to nucleophilic ring-opening reactions. nih.gov

Anilines serve as effective nitrogen nucleophiles in these transformations, typically requiring activation by a Lewis or Brønsted acid catalyst. thieme-connect.commdpi.com The reaction involves the nucleophilic attack of the aniline's nitrogen atom on one of the electrophilic carbons of the cyclopropane ring, leading to a zwitterionic intermediate that subsequently opens to form a 1,3-difunctionalized acyclic product, such as a γ-amino acid derivative. thieme-connect.comacs.org

A variety of catalysts have been employed for this transformation, and the reaction conditions can be tuned to achieve high yields and, in some cases, high enantioselectivity. An efficient catalytic asymmetric ring-opening of D-A cyclopropanes with primary arylamines was developed using a chiral heterobimetallic catalyst, delivering chiral γ-amino acid derivatives in high yields and enantiomeric excess. acs.org The scope of the reaction is broad, tolerating various substituents on both the aniline and the cyclopropane. mdpi.comacs.org

Table 2: Catalytic Systems for the Ring-Opening of Donor-Acceptor Cyclopropanes with Anilines

| Catalyst System | Substrate Scope (Anilines) | Product Type | Key Features | Reference |

| Y(OTf)₃ / (R)-Yb[P]₃ | Primary arylamines, including disubstituted anilines | γ-Amino acid derivatives | Asymmetric catalysis, high enantioselectivity (up to 99% ee) | acs.org |

| Y(OTf)₃ | Substituted anilines, phenylenediamine | Acyclic γ-amino esters | Used for subsequent cascade reactions | mdpi.com |

| Ni(ClO₄)₂·6H₂O | Benzylamines (more nucleophilic than anilines) | Pyrrolidones | Direct synthesis via tandem reaction | mdpi.com |

Derivatization and Chemical Functionalization Strategies

Modification of the Aniline (B41778) Nitrogen Atom

The nitrogen atom of the primary amino group is a key site for derivatization due to its nucleophilicity. Modifications at this position, such as alkylation and trifluoromethylation, can significantly alter the compound's basicity, lipophilicity, and hydrogen bonding capacity.

The introduction of alkyl groups onto the aniline nitrogen can be achieved through various catalytic methods, offering a pathway to secondary and tertiary amines. A prominent strategy involves the use of alcohols as alkylating agents in the presence of transition metal catalysts.

Catalytic N-Alkylation with Alcohols: Iridium (III) and Ruthenium (II) complexes bearing N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in catalyzing the N-alkylation of anilines with a broad range of alcohols. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline. Subsequent reduction of the imine by the metal hydride species regenerates the catalyst and yields the N-alkylated product. nih.gov This approach is applicable to various substituted anilines and benzyl alcohol derivatives, proceeding smoothly for both electron-rich and electron-deficient substrates. nih.gov For instance, N-alkylation of substituted anilines like 4-methylaniline and 2-methylaniline with benzyl alcohol proceeds in good yields. nih.gov

N-Alkylation with Cyclopropylcarbinols: A temperature-dependent, regioselective N-alkylation of aromatic amines can be achieved using cyclopropylcarbinols as the alkylating agent, catalyzed by Brookhart's acid. researchgate.net This method allows for switchable reactivity; at lower temperatures, the reaction can yield N-alkylated cyclopropyl (B3062369) derivatives, while at higher temperatures, it can favor the formation of homoallylic amines through a ring-opening mechanism of the cyclopropylcarbinol cation. researchgate.net

Table 1: Examples of Catalytic N-Alkylation of Aromatic Amines

| Amine Substrate | Alkylating Agent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylaniline | Benzyl alcohol | NHC-Ru(II) Complex / KOtBu | N-Benzyl-4-methylaniline | 72% | nih.gov |

| 2-Methylaniline | Benzyl alcohol | NHC-Ru(II) Complex / KOtBu | N-Benzyl-2-methylaniline | 65% | nih.gov |

| 2-Nitroaniline | Benzyl alcohol | NHC-Ru(II) Complex / KOtBu | N-Benzyl-2-nitroaniline | 64% | nih.gov |

| Aniline | 4-Methylbenzyl alcohol | NHC-Ir(III) Complex / KOtBu | N-(4-Methylbenzyl)aniline | 93% | nih.gov |

| Aniline | Cyclopropylcarbinol | Brookhart's Acid / 110°C | N-Homoallylaniline | Not Specified | researchgate.net |

The introduction of a trifluoromethyl (CF₃) group onto the aniline nitrogen is a powerful strategy for modulating molecular properties. The strong electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the amine and can enhance metabolic stability and lipophilicity. mdpi.comchinesechemsoc.org Several modern reagents and methods have been developed to facilitate this transformation.

Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating agents, such as hypervalent iodine-based Togni's reagents and Umemoto's O-(trifluoromethyl)dibenzofuranylium salts, are effective for the N-trifluoromethylation of various nitrogen-containing compounds, including aromatic amines. mdpi.comacademie-sciences.fr These reagents generate a "CF₃⁺" equivalent that reacts with the nucleophilic amine nitrogen. academie-sciences.fr

Umpolung Strategy: A formal umpolung (polarity reversal) strategy offers a mild and highly selective method for N-trifluoromethylation. One such protocol utilizes the bench-stable reagent (Me₄N)SCF₃ in combination with silver fluoride (AgF). nih.gov This system is notable for its high functional group tolerance, proving compatible with esters, nitriles, and nitro groups, and it proceeds rapidly at room temperature. nih.gov

Desulfurization-Fluorination Approach: Another efficient, one-step method for the N-trifluoromethylation of secondary amines employs carbon disulfide (CS₂) and silver fluoride (AgF). chinesechemsoc.org The reaction is believed to proceed through the formation of a carbamodithioic acid adduct, which then undergoes desulfurization and fluorination facilitated by the silver salt. chinesechemsoc.org This protocol has been successfully applied to a wide range of N-alkyl and N-(hetero)aromatic amines. chinesechemsoc.org

Table 2: Selected Methods for N-Trifluoromethylation of Amines

| Amine Type | Reagent System | Key Features | Reference |

|---|---|---|---|

| Secondary Aromatic/Aliphatic | (Me₄N)SCF₃ / AgF | Room temperature, rapid, high selectivity, wide functional group tolerance | nih.gov |

| Primary/Secondary Aromatic | Umemoto's Reagents | Generates CF₃⁺ at low temperature | mdpi.comacademie-sciences.fr |

| Heterocycles | Togni's Reagents | Effective for N-trifluoromethylation of azoles | mdpi.comacademie-sciences.fr |

| Secondary Alkyl/Aromatic | CS₂ / AgF | One-step, operationally simple | chinesechemsoc.org |

Functionalization at the Aromatic Ring

The aromatic ring of 2-Cyclopropoxy-5-methylaniline is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino and cyclopropoxy groups. The regiochemical outcome of such substitutions is directed by these groups, primarily to the positions ortho and para to them.

Halogen atoms are valuable substituents that can serve as synthetic handles for further cross-coupling reactions or can be incorporated to fine-tune electronic properties. Given the substitution pattern of this compound, the primary sites for electrophilic halogenation are the positions ortho to the powerful amino group.

Electrophilic Halogenation: The selective halogenation of activated aromatic rings can be achieved under mild conditions using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). researchgate.net These reagents are versatile and widely used for the chlorination and bromination of aromatic compounds. researchgate.net For highly activated systems like anilines, these reactions often proceed rapidly without the need for a strong Lewis acid catalyst. In some cases, a simple Lewis base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used as a practical and mild catalyst for aromatic halogenation with N-halosuccinimides. researchgate.net The directing effects of the existing substituents on the aniline ring are crucial for controlling the regioselectivity of the halogenation. wur.nl

Transformations Involving the Cyclopropoxy Group

The cyclopropoxy group is a relatively stable ether linkage. However, the strained three-membered ring can participate in specific chemical transformations, particularly those involving cleavage under harsh conditions or through radical intermediates.

While the cyclopropoxy ether linkage is generally robust, the cyclopropyl ring itself can be a site of reactivity. The specific cleavage of a cyclopropyl group from a nitrogen atom has been observed in the nitrosation of N-cyclopropyl-N-alkylanilines. researchgate.net This reaction proceeds via the formation of an amine radical cation, which triggers the rapid opening of the cyclopropane (B1198618) ring. researchgate.net Although this compound possesses a C-O-cyclopropyl bond rather than a direct N-cyclopropyl bond, this reactivity highlights the potential for the cyclopropyl moiety to undergo ring-opening under conditions that generate radical cations or other reactive intermediates. Such transformations could provide a pathway to derivatives where the cyclopropane ring has been converted into a different functional group.

Computational Chemistry Studies of 2 Cyclopropoxy 5 Methylaniline

Molecular Geometry and Conformation Optimization

The initial step in the computational analysis of 2-Cyclopropoxy-5-methylaniline would involve the optimization of its molecular geometry. This process aims to find the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. Techniques such as density functional theory (DFT) or ab initio methods would be employed to perform these calculations.

The conformational landscape of the molecule would be explored, with a particular focus on the orientation of the cyclopropoxy group relative to the aniline (B41778) ring. The rotational barrier around the oxygen-carbon bond of the cyclopropoxy group and the inversion barrier of the amino group would be key parameters to investigate. The resulting optimized geometry would provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Electronic Structure Analysis and Reactivity Descriptors

Once the optimized geometry is obtained, a detailed analysis of the electronic structure of this compound would be performed to understand its reactivity and electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the aniline ring, the amino group, and the cyclopropoxy substituent would be analyzed to predict sites of electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | [Data Not Available] |

| LUMO | [Data Not Available] |

| HOMO-LUMO Gap | [Data Not Available] |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Table 2: Illustrative Dipole Moment Data

| Component | Value (Debye) |

| Total Dipole Moment | [Data Not Available] |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

The presence of both electron-donating (amino, cyclopropoxy, methyl) and aromatic ring moieties in this compound suggests the possibility of intramolecular charge transfer (ICT). Upon electronic excitation, an electron may be transferred from the donor groups to the acceptor part of the molecule (the aniline ring). Computational methods, such as Time-Dependent DFT (TD-DFT), would be used to study the excited states of the molecule and characterize any ICT states. This would involve analyzing the changes in electron density distribution between the ground and excited states.

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

For any proposed reaction involving this compound, computational methods could be used to map out the entire reaction pathway. This would involve locating and characterizing the structures and energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and transition states. The activation energy for each step can be calculated from the energy difference between the reactants and the transition state, allowing for the determination of the rate-limiting step of the reaction. For example, in electrophilic aromatic substitution reactions, the stability of the sigma complex (an intermediate) and the structure of the transition state leading to its formation would be critical points of investigation.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a important tool in computational chemistry for elucidating the mechanisms of chemical reactions. By replacing an atom with one of its heavier isotopes, typically hydrogen with deuterium, and calculating the effect on the reaction rate, chemists can infer which bonds are broken or formed in the rate-determining step. While no specific KIE studies have been published for this compound itself, computational studies on analogous substituted anilines provide valuable insights into the expected kinetic isotope effects for reactions involving this compound.

For instance, in electrophilic aromatic substitution reactions, a significant primary KIE is often observed when the C-H bond at the site of substitution is broken in the rate-limiting step. Computational studies on the nitration of aniline have shown that the magnitude of the KIE can be influenced by the nature of the electrophile and the reaction conditions. A kinetic isotope effect (kH/kD) value of 2.0 has been reported for the reaction of aniline with 4,6-dinitrobenzofuroxan, indicating that C-H bond breaking is significantly involved in the rate-determining step. cdnsciencepub.com

In the context of this compound, an electrophilic attack would likely occur at the positions ortho or para to the strongly activating amino group. A computational KIE study for such a reaction would involve calculating the vibrational frequencies of the transition state for both the deuterated and non-deuterated isotopologues. The Zero-Point Energy (ZPE) differences between these isotopologues in the ground state and the transition state are the primary contributors to the calculated KIE.

Below is a hypothetical data table illustrating the kind of results that would be expected from a DFT (B3LYP/6-31G*) calculation of the primary kinetic isotope effect for the electrophilic bromination of this compound at the C4 position.

Table 1: Calculated Kinetic Isotope Effects for the Electrophilic Bromination of this compound

| Isotopologue | Zero-Point Energy (Ground State, kcal/mol) | Zero-Point Energy (Transition State, kcal/mol) | Calculated kH/kD |

| C-H | 125.4 | 123.8 | 2.5 |

| C-D | 124.5 | 123.1 |

This data is illustrative and based on typical values for similar reactions.

Comparative Analysis of Computational Models and Basis Sets (e.g., DFT, Semiempirical Methods)

The accuracy of computational predictions for molecules like this compound is highly dependent on the chosen theoretical model and basis set. Density Functional Theory (DFT) methods are widely used for their balance of accuracy and computational cost. Semiempirical methods, while computationally less expensive, generally provide less accurate results.

Comparative studies on aniline and its derivatives have shown that DFT methods, particularly with hybrid functionals like B3LYP, provide reliable predictions of molecular geometries, vibrational frequencies, and reaction energetics. researchgate.netresearchgate.net For instance, a comparative study on halosubstituted anilines demonstrated that DFT calculations accurately predict the near-planar pyramidal form of the amino group and the influence of substituents on the inversion barrier. researchgate.net

Semiempirical methods, such as AM1 or PM3, can be useful for initial explorations of large systems or for qualitative predictions. However, for quantitative accuracy in properties like reaction barriers and kinetic isotope effects, DFT or higher-level ab initio methods are generally required.

The choice of basis set also plays a crucial role. Pople-style basis sets, such as 6-31G* or 6-311+G(d,p), are commonly used for organic molecules. The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, particularly for systems with lone pairs or in anionic states.

The following table provides a hypothetical comparison of the calculated dipole moment of this compound using different computational models and basis sets.

Table 2: Comparison of Calculated Dipole Moments (in Debye) for this compound

| Method | Basis Set | Calculated Dipole Moment |

| DFT (B3LYP) | 6-31G* | 2.15 |

| DFT (B3LYP) | 6-311+G(d,p) | 2.25 |

| Semiempirical (PM3) | - | 1.98 |

This data is illustrative and intended to show the typical variation between different computational methods.

Solvent Effects on Reaction Regioselectivity and Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational chemistry allows for the explicit or implicit modeling of solvent effects, providing insights into how the solvent interacts with the reactants, intermediates, and transition states.

For reactions involving this compound, the solvent can influence the regioselectivity of electrophilic attacks. The electron-donating nature of the cyclopropoxy and methyl groups, along with the powerful activating effect of the amino group, directs electrophiles to the ortho and para positions. The precise ratio of ortho to para products can be influenced by the polarity of the solvent.

Computational studies on the addition of anilines to p-benzoquinone have shown that solvent can affect the spontaneity of the reaction, although the preferred reaction mechanism may not change. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent. These models have been shown to be effective in predicting the influence of solvent polarity on reaction barriers and product stabilities. nih.gov

For example, a computational study on the reaction of this compound with an electrophile in different solvents would likely show that polar solvents stabilize charged intermediates and transition states to a greater extent than nonpolar solvents. This can lead to lower activation energies and potentially altered regioselectivity.

The following table presents hypothetical data from a DFT (B3LYP/6-311+G(d,p) with PCM) study on the calculated activation energies for the ortho and para bromination of this compound in different solvents.

Table 3: Calculated Activation Energies (kcal/mol) for the Bromination of this compound in Different Solvents

| Solvent | Dielectric Constant | Activation Energy (ortho) | Activation Energy (para) |

| Toluene | 2.4 | 15.2 | 14.5 |

| Dichloromethane | 8.9 | 14.1 | 13.2 |

| Acetonitrile | 37.5 | 13.5 | 12.5 |

This data is illustrative and based on general trends observed in similar reactions.

Advanced Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. For 2-Cyclopropoxy-5-methylaniline, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity and spatial arrangement of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, methyl, cyclopropoxy, and amine protons.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns would be influenced by the positions of the cyclopropoxy, methyl, and amino substituents. The methyl group protons would likely appear as a singlet in the upfield region, around δ 2.2-2.4 ppm. The protons of the cyclopropyl (B3062369) group are expected to be in the highly shielded region of the spectrum, typically between δ 0.5 and 1.0 ppm for the methylene (B1212753) protons and a distinct signal for the methine proton of the cyclopropoxy group. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m | 3H |

| -NH₂ | Variable | br s | 2H |

| Cyclopropoxy-CH | 3.5 - 4.0 | m | 1H |

| -CH₃ | 2.2 - 2.4 | s | 3H |

| Cyclopropyl-CH₂ | 0.5 - 1.0 | m | 4H |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The aromatic carbons would resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon atom attached to the oxygen of the cyclopropoxy group would be the most deshielded among the aromatic carbons. The methyl carbon would appear in the upfield region, around δ 20-25 ppm. The carbons of the cyclopropyl group would also be found in the upfield region, with the methine carbon being more deshielded than the methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-C | 110 - 135 |

| Aromatic C-H | 110 - 130 |

| Cyclopropoxy-CH | 50 - 60 |

| -CH₃ | 20 - 25 |

| Cyclopropyl-CH₂ | 5 - 15 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Purity Verification

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound, confirm its elemental composition, and assess its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly effective for analyzing complex mixtures and verifying the purity of a synthesized compound. For this compound, LC-MS would be used to confirm the presence of the target compound by identifying its molecular ion peak. The molecular weight of this compound is 163.23 g/mol . In a typical LC-MS experiment using electrospray ionization (ESI) in positive ion mode, the expected molecular ion peak would be observed at an m/z of 164.24, corresponding to the protonated molecule [M+H]⁺. The retention time from the liquid chromatography component would also serve as a characteristic identifier.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₀H₁₃NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [C₁₀H₁₄NO]⁺ is 164.1070. An experimental HRMS measurement that closely matches this calculated value would provide strong evidence for the correct elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Formula | Calculated Exact Mass |

|---|---|---|---|---|

| LC-MS | ESI (+) | 164.24 | [C₁₀H₁₃NO + H]⁺ | 164.1070 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary and together offer a comprehensive vibrational profile of the compound.

In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and cyclopropyl groups would appear just below 3000 cm⁻¹. The C-O-C stretching of the cyclopropoxy ether linkage would likely produce a strong band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1500-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the aromatic ring would be a prominent feature. The cyclopropyl ring breathing mode would also be expected to be Raman active.

Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3300-3500 (two bands) | Weak |

| Aromatic C-H Stretch | C-H (Aryl) | 3000-3100 | Strong |

| Aliphatic C-H Stretch | C-H (Alkyl) | 2850-3000 | Strong |

| C=C Stretch | Aromatic Ring | 1500-1600 | Strong |

| N-H Bend | -NH₂ | 1590-1650 | Medium |

| C-O-C Stretch | Ether | 1200-1250 | Medium |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Analysis of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the aniline (B41778) moiety, the cyclopropoxy group, and the methyl group attached to the aromatic ring.

Key Expected Frequencies:

N-H Stretching: The primary amine group (-NH₂) of the aniline portion of the molecule would typically show two distinct bands in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The precise position and intensity of these bands can be influenced by hydrogen bonding.

C-H Stretching:

Aromatic C-H: Stretching vibrations for the C-H bonds on the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.

Cyclopropyl C-H: The C-H bonds within the cyclopropyl ring are anticipated to absorb in a similar region, typically around 3100-3000 cm⁻¹.

Methyl C-H: The methyl group (-CH₃) will display characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, usually in the 2975-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkage of the cyclopropoxy group is expected to produce a strong, characteristic C-O-C asymmetric stretching band, typically in the 1250-1050 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to several bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to be observed in the 1650-1580 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1340-1250 cm⁻¹ region.

A hypothetical data table of expected characteristic IR frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 |

| Amine (-NH₂) | N-H Symmetric Stretch | 3350 - 3250 |

| Amine (-NH₂) | N-H Bending (Scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Cyclopropyl Group | C-H Stretch | 3100 - 3000 |

| Methyl Group (-CH₃) | C-H Asymmetric/Symmetric Stretch | 2975 - 2850 |

| Cyclopropoxy Group | C-O-C Asymmetric Stretch | 1250 - 1050 |

| Aryl Amine | C-N Stretch | 1340 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the benzene ring, which are influenced by the electron-donating amino (-NH₂) and cyclopropoxy (-O-cyclopropyl) groups, as well as the weakly electron-donating methyl (-CH₃) group. These substituents are known to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The primary electronic transitions anticipated for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. For substituted benzenes, two main π → π* absorption bands are typically observed. The more intense band, often referred to as the E-band, and a less intense band at longer wavelengths, known as the B-band, which often shows fine vibrational structure.

n → π* Transitions: The nitrogen and oxygen atoms of the amino and cyclopropoxy groups, respectively, possess non-bonding electrons (n electrons). An n → π* transition involves the promotion of one of these non-bonding electrons to an antibonding π* orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions and may be obscured by the stronger absorptions.

The solvent used for UV-Vis analysis can significantly influence the position of the absorption maxima due to solute-solvent interactions. Polar solvents, for instance, can lead to shifts in the absorption bands.

A hypothetical data table of expected electronic transitions for this compound is provided below.

| Transition Type | Associated Chromophore | Expected Wavelength Range (λ_max) | Relative Intensity |

| π → π | Benzene Ring (E-band) | ~200-230 nm | High |

| π → π | Benzene Ring (B-band) | ~260-290 nm | Low to Medium |

| n → π* | Aniline/Cyclopropoxy Moiety | >300 nm | Very Low |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

While specific experimental X-ray diffraction data for this compound is not available in the reviewed literature, a hypothetical study would provide invaluable information. If a suitable single crystal of this compound could be grown, XRD analysis would reveal:

Molecular Geometry: The precise bond lengths and angles of the entire molecule, including the geometry of the cyclopropyl ring and the planarity of the aniline ring.

Conformation: The orientation of the cyclopropoxy group relative to the plane of the benzene ring.

Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the amine group, and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Crystallographic Data: The unit cell dimensions, space group, and other crystallographic parameters that define the crystal structure.

A hypothetical data table summarizing the kind of information that would be obtained from an XRD study of this compound is presented below.

| Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-O, C-C). |

| Bond Angles | The angles between adjacent bonds (e.g., C-N-H, C-O-C). |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Hydrogen Bonding Geometry | The distances and angles of any hydrogen bonds present. |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Molecules

Substituted anilines are foundational building blocks in organic synthesis, serving as precursors for a vast array of pharmaceuticals, dyes, and polymers. echemi.com The aniline (B41778) functional group is a versatile handle for numerous transformations, including diazotization, acylation, and alkylation, enabling its incorporation into larger, more complex molecular architectures.

The presence of the cyclopropoxy group on the aniline ring is particularly noteworthy. Similar to N-cyclopropylanilines, which are used as scaffolds in organic synthesis, the cyclopropoxy moiety introduces unique reactivity. acs.org The high ring strain of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) can be harnessed in synthetic transformations. acs.org For instance, N-cyclopropylanilines are known to undergo an irreversible ring-opening upon single-electron transfer (SET) oxidation to form a stable distonic radical cation, a reactive intermediate that can engage in downstream chemical reactions. acs.org It is plausible that 2-Cyclopropoxy-5-methylaniline could exhibit analogous reactivity, with the cyclopropoxy group participating in strain-release reactions under specific catalytic or oxidative conditions, thereby providing novel pathways to complex molecular skeletons.

Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for activating amine radical cations. beilstein-journals.org Studies on N-cyclopropylanilines have shown their utility in [3+2] annulation reactions with alkenes and alkynes to rapidly assemble diverse cyclic allylic amine derivatives from simple building blocks. nih.gov This precedent suggests that this compound could serve as a valuable building block in photocatalyzed cascade reactions, enabling the efficient construction of intricate carbocyclic and heterocyclic systems. acs.org

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. nih.gov Anilines are among the most common starting materials for constructing these important ring systems. For example, substituted anilines like 2-ethylaniline (B167055) are used in the synthesis of heterocycles such as quinolines and indoles through reactions with reagents like ethylene (B1197577) glycol or chloroethanol under various catalytic conditions. researchgate.net

Following these established synthetic routes, this compound could be employed as a precursor for novel nitrogen-containing heterocycles. Its reaction with appropriate partners could lead to the formation of previously inaccessible quinoline, indole, or other heterocyclic cores bearing a cyclopropoxy substituent. The electronic and steric properties of the cyclopropoxy and methyl groups would influence the regioselectivity and efficiency of these cyclization reactions. Propargylic amines, another class of amine building blocks, react with carbonyl compounds in the presence of gold catalysts to form pyridines, demonstrating the versatility of amine precursors in heterocyclic synthesis. mdpi.com This highlights the potential for this compound to participate in a wide range of cyclization strategies.

Table 1: Examples of Heterocycle Synthesis from Aniline Derivatives

| Aniline Precursor | Reagent(s) | Heterocyclic Product | Catalyst/Conditions |

|---|---|---|---|

| 2-Ethylaniline | Ethylene Glycol | 7-Ethylindole | Copper Chromite |

| 2-Ethylaniline | Ethylene Glycol | 2-Methyl-8-ethylquinoline | Acid-treated Montmorillonite |

| 2-Alkynylanilines | Ketones / β-Ketoesters | N-(Z)-Alkenyl Indoles | InBr₃ |

This table illustrates common pathways for synthesizing heterocycles from various amine precursors, suggesting potential analogous reactions for this compound.

Involvement in the Synthesis of Chiral Molecules

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry. nih.gov The structural elements of this compound suggest several potential roles in the synthesis of chiral molecules. The field has seen significant advances in the asymmetric synthesis of cyclopropylamines, which are valuable chiral building blocks for pharmaceuticals. acs.orgnih.govnih.gov

One notable strategy involves the use of N-aryl cyclopropylanilines in asymmetric [3+2] photocycloaddition reactions. Through the synergistic combination of visible-light photoredox catalysis and chiral hydrogen-bond catalysis, these reactions can produce enantioenriched cyclopentylamines with high yields and stereoselectivity. rsc.org This approach demonstrates that the aniline moiety can be a key component in highly stereocontrolled transformations. It is conceivable that this compound could be adapted for similar asymmetric cycloadditions, leading to novel chiral cyclopentane (B165970) derivatives.

Furthermore, methodologies have been developed for the asymmetric synthesis of chiral cyclopropanes through temporary stereocenter approaches, which involve sequences like aldol, cyclopropanation, and retro-aldol reactions to yield enantiopure cyclopropane-carboxaldehydes. rsc.org The aniline nitrogen in this compound could potentially be used as a directing group to influence the stereochemical outcome of reactions at or near the cyclopropoxy ring, enabling the synthesis of complex chiral structures.

Table 2: Examples of Asymmetric Synthesis Involving Cyclopropane Moieties

| Reaction Type | Substrates | Catalyst System | Outcome |

|---|---|---|---|

| Asymmetric Cyclopropanation | Vinylcarbamates, Diazoesters | Ru(II)-Pheox | High yield, up to 99% ee |

| Asymmetric [3+2] Photocycloaddition | N-aryl cyclopropylanilines, Olefins | Photoredox + Chiral H-bond Catalyst | High yield, high ee and dr |

This table showcases successful strategies for achieving high enantioselectivity in the synthesis of molecules containing cyclopropane rings.

Contribution to the Development of New Reagents and Catalysts

The unique electronic and reactive properties of certain molecules allow them to serve as specialized reagents or as ligands for catalysts. The N-cyclopropylaniline framework has been developed as a useful probe to study the oxidative properties of photosensitizers. mcneill-group.orgethz.ch Upon oxidation, the irreversible and spontaneous ring-opening of the cyclopropyl (B3062369) group provides a clear and measurable reaction pathway that can outcompete other processes, making these compounds effective single-electron transfer (SET) probes. acs.org This utility arises directly from the predictable reactivity of the cyclopropyl-amine system. acs.org

Given this precedent, this compound could potentially be developed into a novel chemical probe. The cyclopropoxy group, like the N-cyclopropyl group, is a strained ring system susceptible to ring-opening reactions. Its specific electrochemical properties and reaction kinetics upon oxidation could be exploited to study different types of chemical or enzymatic processes.

Additionally, aniline derivatives can be modified to serve as ligands in transition-metal catalysis. nih.gov The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring can be tailored to fine-tune the steric and electronic environment of the catalyst. The cyclopropoxy and methyl groups of this compound could impart unique properties to a metal complex, potentially leading to novel catalysts with enhanced reactivity or selectivity for specific organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products